molecular formula C11H12N2O4 B14345225 N-(3-Acetamidobenzoyl)glycine CAS No. 91952-04-4

N-(3-Acetamidobenzoyl)glycine

Katalognummer: B14345225
CAS-Nummer: 91952-04-4
Molekulargewicht: 236.22 g/mol
InChI-Schlüssel: FYGAEZGIIJNAIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Acetamidobenzoyl)glycine is an organic compound that belongs to the class of amides It is derived from glycine, the simplest amino acid, and 3-acetamidobenzoic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Acetamidobenzoyl)glycine typically involves the reaction of 3-acetamidobenzoic acid with glycine. One common method is the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of 3-acetamidobenzoic acid and the amino group of glycine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Acetamidobenzoyl)glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the amide group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

N-(3-Acetamidobenzoyl)glycine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(3-Acetamidobenzoyl)glycine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-Acetamidobenzoyl)glycine: Similar structure but with the acetamido group at the para position.

    N-(3-Nitrobenzoyl)glycine: Contains a nitro group instead of an acetamido group.

    N-(3-Aminobenzoyl)glycine: Contains an amino group instead of an acetamido group.

Uniqueness

N-(3-Acetamidobenzoyl)glycine is unique due to the presence of the acetamido group at the meta position, which can influence its reactivity and interactions with other molecules.

Eigenschaften

CAS-Nummer

91952-04-4

Molekularformel

C11H12N2O4

Molekulargewicht

236.22 g/mol

IUPAC-Name

2-[(3-acetamidobenzoyl)amino]acetic acid

InChI

InChI=1S/C11H12N2O4/c1-7(14)13-9-4-2-3-8(5-9)11(17)12-6-10(15)16/h2-5H,6H2,1H3,(H,12,17)(H,13,14)(H,15,16)

InChI-Schlüssel

FYGAEZGIIJNAIB-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)NCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.